

An In-depth Technical Guide on the Toxicological Data of Dihydrocarvyl Acetate, (+/-)-

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Compound of Interest

Compound Name: *Dihydrocarvyl acetate, (+/-)-*

Cat. No.: *B1630012*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data for **Dihydrocarvyl acetate, (+/-)-** (CAS No. 20777-49-5). The information is compiled from various sources, including safety assessments by the Research Institute for Fragrance Materials (RIFM), safety data sheets, and toxicological databases. This document is intended to serve as a key resource for professionals involved in the research, development, and safety assessment of products containing this ingredient.

Executive Summary

Dihydrocarvyl acetate is a fragrance ingredient with a toxicological profile that has been evaluated for several endpoints. The safety assessment of this compound relies heavily on a read-across approach, utilizing data from structurally and metabolically similar compounds. Key findings indicate a low order of acute toxicity, no significant concern for genotoxicity, and a low potential for skin sensitization at current use levels. This guide presents the available quantitative data, details the experimental methodologies for key toxicological assays, and illustrates the scientific reasoning behind the safety assessment through logical diagrams.

Chemical and Physical Properties

Property	Value
Chemical Name	(2-methyl-5-prop-1-en-2-ylcyclohexyl) acetate
Synonyms	Dihydrocarveol acetate, p-Menth-8-en-2-yl acetate
CAS Number	20777-49-5
Molecular Formula	C ₁₂ H ₂₀ O ₂
Molecular Weight	196.29 g/mol

Toxicological Data Summary

The toxicological data for Dihydrocarvyl acetate is summarized in the following tables. Much of the assessment for endpoints other than acute toxicity and skin sensitization is based on read-across to analogue compounds due to the limited availability of data on the target compound itself.

Acute Toxicity

Dihydrocarvyl acetate exhibits a low order of acute toxicity via oral and dermal routes of exposure.

Endpoint	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	> 5000 mg/kg	[1][2][3]
LD ₅₀	Rabbit	Dermal	> 5000 mg/kg	[1][2][3]

Skin Irritation and Sensitization

At a 4% solution, Dihydrocarvyl acetate was found to be non-irritating and non-sensitizing in human studies.[1] A No Expected Sensitization Induction Level (NESIL) has been established, providing a quantitative measure for risk assessment.

Endpoint	Method	Value	Reference
Skin Sensitization	Human RIPT	Non-sensitizing at 4%	[1]
NESIL	Read-across	2500 µg/cm ²	[4] [5] [6]

Genotoxicity

Direct genotoxicity data for Dihydrocarvyl acetate is limited. The assessment of its genotoxic potential is based on the read-across approach, primarily from its expected hydrolysis products, dihydrocarveol and acetic acid, which are not considered genotoxic.[\[4\]](#)[\[7\]](#)

Assay	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation Assay (Ames Test)	<i>S. typhimurium</i> (on read-across analog Dihydrocarveol)	With and without	Negative	[4]

Repeated Dose and Reproductive Toxicity

There is no specific repeated dose or reproductive toxicity data available for Dihydrocarvyl acetate. The safety assessment for these endpoints relies on the Threshold of Toxicological Concern (TTC) and read-across from analogues like isopulegol and acetic acid. The calculated Margin of Exposure (MOE) for repeated dose toxicity is greater than 100, indicating a low level of concern.[\[4\]](#)[\[5\]](#)[\[6\]](#) The exposure to Dihydrocarvyl acetate is below the TTC for a Cramer Class I material for both reproductive and local respiratory toxicity endpoints.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocols

Detailed methodologies for key toxicological experiments are crucial for the interpretation of the results. The following sections describe the general protocols for the assays mentioned in this guide.

Acute Oral Toxicity (LD₅₀) - Rat (Based on OECD 401/420/425)

- Test Species: Typically, young adult Sprague-Dawley rats are used.[\[8\]](#)
- Housing and Acclimatization: Animals are housed individually in controlled environments with respect to temperature, humidity, and light cycle, and are acclimatized for at least 5 days before the study.
- Fasting: Animals are fasted overnight (feed, but not water) prior to dosing.
- Dose Administration: The test substance is administered as a single oral dose via gavage. The volume administered is based on the animal's body weight.
- Dose Levels: A limit test at 2000 or 5000 mg/kg is often performed initially. If mortality is observed, a full study with multiple dose groups is conducted to determine the LD₅₀.[\[8\]](#)[\[9\]](#)
- Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days post-dosing.
- Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

Acute Dermal Toxicity (LD₅₀) - Rabbit (Based on OECD 402)

- Test Species: Young adult New Zealand White rabbits are commonly used.[\[10\]](#)
- Preparation of Skin: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.[\[11\]](#)
- Dose Application: The test substance is applied uniformly over a shaved area of the skin (at least 10% of the body surface area). The area is then covered with a porous gauze dressing and a non-irritating tape.
- Exposure Duration: The exposure period is 24 hours.[\[11\]](#)[\[12\]](#)
- Dose Levels: A limit test at 2000 mg/kg is typically performed.

- Observations: Animals are observed for mortality and signs of toxicity for 14 days. Body weights are recorded weekly.
- Necropsy: All animals undergo a gross necropsy at the end of the study.

Skin Sensitization - Human Repeated Insult Patch Test (HRIPT)

- Objective: To determine the potential of a substance to induce skin sensitization in humans.
- Panelists: A panel of human volunteers (typically 50-100) is recruited.[\[13\]](#)
- Induction Phase: The test material, at a sub-irritating concentration in a suitable vehicle, is applied under an occlusive or semi-occlusive patch to the same site on the skin for a total of nine applications over a three-week period.[\[4\]\[5\]](#)
- Rest Period: A two-week non-treatment period follows the induction phase.
- Challenge Phase: A single patch application of the test material is made to a naive skin site.
[\[5\]](#)
- Scoring: The challenge site is scored for erythema, edema, and other signs of skin reaction at 24, 48, and 72 hours after patch removal.[\[4\]](#)
- Interpretation: A reaction at the challenge site that is not observed at the induction site may be indicative of sensitization.

Bacterial Reverse Mutation Assay (Ames Test) (Based on OECD 471)

- Principle: This in vitro assay detects gene mutations induced by the test substance. It uses several strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine). Mutagens can cause a reverse mutation, restoring the bacteria's ability to synthesize the amino acid and thus to grow on a minimal medium.[\[7\]\[14\]](#)
- Test System: At least five different strains are typically used to detect various types of mutations.[\[1\]](#)

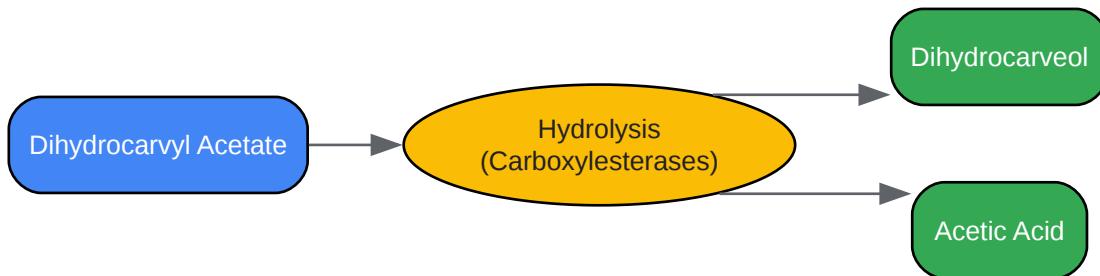
- Metabolic Activation: The assay is performed both in the absence and presence of an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.[14]
- Procedure:
 - Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if used) are combined in molten top agar and poured onto a minimal agar plate.[7]
 - Pre-incubation Method: The test substance, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.[7]
- Dose Levels: At least five different concentrations of the test substance are tested.[1]
- Incubation: Plates are incubated at 37°C for 48-72 hours.[7]
- Data Analysis: The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies on solvent control plates. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.

Mechanisms and Signaling Pathways

Specific signaling pathways for the toxicity of Dihydrocarvyl acetate have not been identified in the available literature. The primary mechanistic consideration is its in vivo hydrolysis.

Metabolic Fate

Dihydrocarvyl acetate is an ester and is expected to undergo hydrolysis by carboxylesterases, which are abundant in the body. This metabolic process would yield dihydrocarveol and acetic acid.[7] The toxicological properties of these metabolites are well-characterized and are used to inform the safety assessment of the parent compound through the read-across approach.

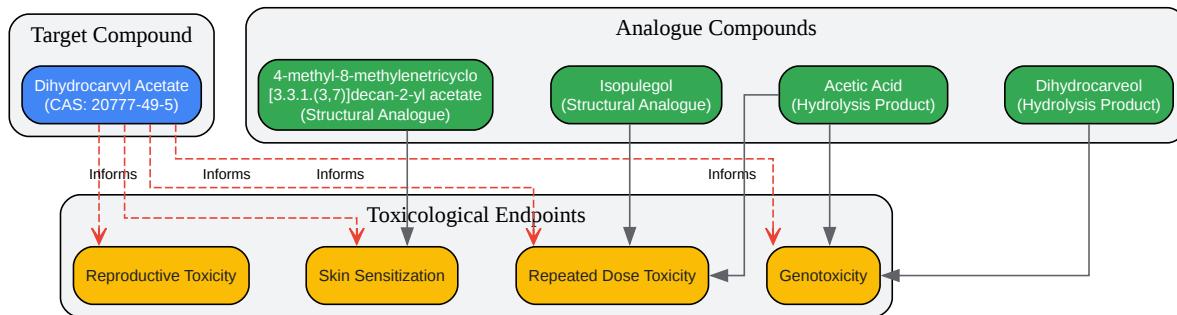


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Caption: Metabolic hydrolysis of Dihydrocarvyl Acetate.

Safety Assessment Workflow: The Read-Across Approach

The safety assessment of Dihydrocarvyl acetate heavily relies on the principle of read-across, where data from structurally and metabolically related chemicals (analogues) are used to predict the toxicity of the target substance. This approach is scientifically justified by the expected hydrolysis of Dihydrocarvyl acetate into dihydrocarveol and acetic acid, for which more extensive toxicological data are available.

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Caption: Read-across approach for the safety assessment of Dihydrocarvyl Acetate.

Conclusion

The available toxicological data, supported by a scientifically robust read-across approach, indicate that **Dihydrocarvyl acetate, (+/-)-**, presents a low risk to human health under the current conditions of use in fragrance formulations. It has a low order of acute toxicity and is not considered to be a genotoxic concern. While data on repeated dose and reproductive toxicity for the substance itself are lacking, the read-across to well-characterized analogues provides

confidence in its safety for these endpoints. The established NESIL for skin sensitization allows for a quantitative risk assessment to prevent the induction of contact allergy. This technical guide provides a consolidated resource for professionals to understand the toxicological profile of Dihydrocarvyl acetate and the scientific basis for its safety assessment.

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